molecular formula C22H17ClN2O2 B3515635 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide

Cat. No.: B3515635
M. Wt: 376.8 g/mol
InChI Key: WIEAZKXMVLMMJO-UHFFFAOYSA-N
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Description

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide is a compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide typically involves the reaction of 2-aminophenol with various aldehydes or ketones under different conditions. One common method is the condensation of 2-aminophenol with 5-chloro-2-formylbenzoic acid, followed by cyclization to form the benzoxazole ring . The reaction is usually carried out in the presence of a catalyst such as polyphosphoric acid or a metal catalyst under reflux conditions .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve the use of continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of nanocatalysts and ionic liquid catalysts has also been explored to improve yields and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce benzoxazole amines .

Mechanism of Action

The mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its antimicrobial and anticancer effects . For example, it may inhibit the activity of bacterial enzymes, disrupting cell wall synthesis and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide is unique due to the presence of the 5-chloro substituent on the benzoxazole ring and the 2,4-dimethylbenzamide moiety. These structural features contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2/c1-13-3-9-18(14(2)11-13)21(26)24-17-7-4-15(5-8-17)22-25-19-12-16(23)6-10-20(19)27-22/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEAZKXMVLMMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide
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N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide
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N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide
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N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide
Reactant of Route 5
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide
Reactant of Route 6
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N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide

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